Codoxim
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Overview
Description
Preparation Methods
Codoxime can be synthesized through the reaction of dihydrocodeinone with carboxymethyloxime. The preparation involves the substitution of the ketonic oxygen at carbon 6 of the dihydrocodeinone molecule with a carboxymethyl oxime group . This reaction typically requires specific conditions, including the use of calcium oxide as a reagent under mild conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Codoxime undergoes various chemical reactions, including:
Oxidation: Codoxime can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert codoxime into its reduced forms.
Substitution: Codoxime can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Codoxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its effects on biological systems, particularly its antitussive properties.
Medicine: Investigated for its potential use as a cough suppressant and for its moderate dependence potential.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Codoxime exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptors. It acts as an agonist at these receptors, leading to its antitussive effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the inhibition of cough reflex pathways .
Comparison with Similar Compounds
Codoxime is similar to other opiate analogues such as dihydrocodeinone and codeine. it is unique due to the substitution of the ketonic oxygen at carbon 6 with a carboxymethyl oxime group. This modification gives codoxime its distinct chemical and pharmacological properties .
Similar compounds include:
Dihydrocodeinone: The parent compound from which codoxime is derived.
Codeine: Another opiate analogue with similar antitussive properties.
Codoxime’s uniqueness lies in its specific chemical structure, which imparts different pharmacological effects compared to its analogues.
Properties
CAS No. |
7125-76-0 |
---|---|
Molecular Formula |
C20H24N2O5 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C20H24N2O5/c1-22-8-7-20-12-4-5-13(21-26-10-16(23)24)19(20)27-18-15(25-2)6-3-11(17(18)20)9-14(12)22/h3,6,12,14,19H,4-5,7-10H2,1-2H3,(H,23,24)/t12-,14+,19-,20-/m0/s1 |
InChI Key |
WKJYCUVUZIIMJA-HJWMAQEXSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=NOCC(=O)O)CC4 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=NOCC(=O)O)CC4 |
Origin of Product |
United States |
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